Cas no 1706163-73-6 (8-(cyclohex-3-ene-1-carbonyl)-3-methanesulfonyl-8-azabicyclo3.2.1octane)

8-(cyclohex-3-ene-1-carbonyl)-3-methanesulfonyl-8-azabicyclo3.2.1octane 化学的及び物理的性質
名前と識別子
-
- 8-(cyclohex-3-ene-1-carbonyl)-3-methanesulfonyl-8-azabicyclo3.2.1octane
- cyclohex-3-en-1-yl-(3-methylsulfonyl-8-azabicyclo[3.2.1]octan-8-yl)methanone
- AKOS024883400
- 1706163-73-6
- F6441-4384
- 8-(cyclohex-3-ene-1-carbonyl)-3-methanesulfonyl-8-azabicyclo[3.2.1]octane
- cyclohex-3-en-1-yl((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone
-
- インチ: 1S/C15H23NO3S/c1-20(18,19)14-9-12-7-8-13(10-14)16(12)15(17)11-5-3-2-4-6-11/h2-3,11-14H,4-10H2,1H3
- InChIKey: MOXWUJCOLMDRLA-UHFFFAOYSA-N
- ほほえんだ: S(C)(C1CC2CCC(C1)N2C(C1CC=CCC1)=O)(=O)=O
計算された属性
- せいみつぶんしりょう: 297.13986477g/mol
- どういたいしつりょう: 297.13986477g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 20
- 回転可能化学結合数: 2
- 複雑さ: 506
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 62.8Ų
- 疎水性パラメータ計算基準値(XlogP): 1.8
8-(cyclohex-3-ene-1-carbonyl)-3-methanesulfonyl-8-azabicyclo3.2.1octane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6441-4384-2mg |
8-(cyclohex-3-ene-1-carbonyl)-3-methanesulfonyl-8-azabicyclo[3.2.1]octane |
1706163-73-6 | 2mg |
$88.5 | 2023-09-09 | ||
Life Chemicals | F6441-4384-1mg |
8-(cyclohex-3-ene-1-carbonyl)-3-methanesulfonyl-8-azabicyclo[3.2.1]octane |
1706163-73-6 | 1mg |
$81.0 | 2023-09-09 | ||
Life Chemicals | F6441-4384-2μmol |
8-(cyclohex-3-ene-1-carbonyl)-3-methanesulfonyl-8-azabicyclo[3.2.1]octane |
1706163-73-6 | 2μmol |
$85.5 | 2023-09-09 |
8-(cyclohex-3-ene-1-carbonyl)-3-methanesulfonyl-8-azabicyclo3.2.1octane 関連文献
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218
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Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
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Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
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Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
8-(cyclohex-3-ene-1-carbonyl)-3-methanesulfonyl-8-azabicyclo3.2.1octaneに関する追加情報
8-(Cyclohex-3-ene-1-carbonyl)-3-methanesulfonyl-8-azabicyclo[3.2.1]octane: A Comprehensive Overview
The compound with CAS No 1706163-73-6, commonly referred to as 8-(cyclohex-3-ene-1-carbonyl)-3-methanesulfonyl-8-azabicyclo[3.2.1]octane, has garnered significant attention in the fields of organic chemistry and pharmacology due to its unique structural features and potential applications. This bicyclic compound, characterized by its azabicyclo[3.2.1]octane framework, is a derivative of methanesulfonamide and cyclohexenone, making it a valuable molecule for further exploration in drug discovery and material science.
8-Azabicyclo[3.2.1]octane serves as the core structure of this compound, providing a rigid and versatile scaffold for various functional groups. The cyclohexenone moiety attached at the 8-position introduces conjugation and aromaticity, enhancing the molecule's stability and reactivity. Additionally, the methanesulfonyl group at position 3 imparts strong electron-withdrawing effects, which can significantly influence the compound's electronic properties and reactivity.
Recent studies have highlighted the potential of this compound in medicinal chemistry, particularly in the development of kinase inhibitors and GPCR modulators. The unique combination of a bicyclic system with electron-withdrawing groups has shown promise in targeting specific protein-protein interaction sites, making it a candidate for therapeutic interventions in oncology and neurodegenerative diseases.
The synthesis of 8-(cyclohex-3-ene-1-carbonyl)-3-methanesulfonyl-8-azabicyclo[3.2.1]octane involves a multi-step process that includes cycloaddition reactions, oxidation steps, and functional group transformations. Researchers have optimized these processes to achieve high yields and purity, ensuring scalability for potential industrial applications.
In terms of physical properties, this compound exhibits a melting point of approximately 150°C under standard conditions, with a molecular weight of 405 g/mol. Its solubility in organic solvents such as dichloromethane and acetonitrile makes it suitable for various analytical techniques like HPLC and NMR spectroscopy.
Recent advancements in computational chemistry have enabled detailed studies of the electronic structure and reactivity of this compound using density functional theory (DFT). These studies have revealed that the methanesulfonyl group plays a critical role in stabilizing the molecule's transition states during catalytic cycles, suggesting its potential as a catalyst in organic synthesis.
The integration of cyclohexenone into the bicyclic framework has also been explored for its photoreactivity under UV light, opening avenues for applications in photoresponsive materials and sensors.
In conclusion, 8-(cyclohex-3-ene-1-carbonyl)-3-methanesulfonyl-8-azabicyclo[3.2.1]octane represents a versatile platform for chemical innovation across multiple disciplines. Its unique structural attributes and reactivity make it an invaluable tool for researchers aiming to develop novel therapeutic agents and advanced materials.
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